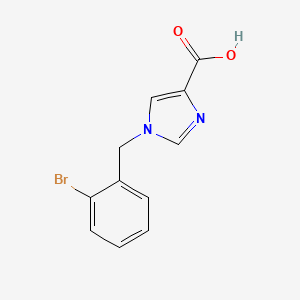

1-(2-Bromobenzyl)-1H-imidazole-4-carboxylic acid

描述

1-(2-Bromobenzyl)-1H-imidazole-4-carboxylic acid is a brominated imidazole derivative characterized by a benzyl group substituted with bromine at the ortho-position (2-position) and a carboxylic acid group at the 4-position of the imidazole ring. This compound is of interest in medicinal and materials chemistry due to the electronic and steric effects imparted by the bromine substituent and the carboxylic acid functionality. The bromine atom enhances lipophilicity and may influence binding interactions in biological systems, while the carboxylic acid group provides a site for hydrogen bonding or salt formation, critical for solubility and molecular recognition .

属性

IUPAC Name |

1-[(2-bromophenyl)methyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c12-9-4-2-1-3-8(9)5-14-6-10(11(15)16)13-7-14/h1-4,6-7H,5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXSXZQGKYWAEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(N=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromobenzyl)-1H-imidazole-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzyl bromide and imidazole-4-carboxylic acid.

Nucleophilic Substitution Reaction: The 2-bromobenzyl bromide undergoes a nucleophilic substitution reaction with imidazole-4-carboxylic acid in the presence of a base, such as potassium carbonate, to form the desired product.

Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions: 1-(2-Bromobenzyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the bromobenzyl group to other functional groups, such as benzyl alcohol.

Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like ammonia or thiourea can be used in substitution reactions.

Major Products:

Oxidation Products: Various oxidized imidazole derivatives.

Reduction Products: Benzyl alcohol derivatives.

Substitution Products: Substituted imidazole derivatives with different functional groups.

科学研究应用

1-(2-Bromobenzyl)-1H-imidazole-4-carboxylic acid has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.

作用机制

The mechanism of action of 1-(2-Bromobenzyl)-1H-imidazole-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The bromobenzyl group can enhance the binding affinity of the compound to its target, while the imidazole ring can participate in hydrogen bonding and other interactions. The carboxylic acid group can also contribute to the overall binding and activity of the compound.

相似化合物的比较

1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic Acid

- Structural Difference : Bromine at the para-position (4-position) of the benzyl group.

- Molecular Formula : C₁₁H₉BrN₂O₂ (MW: 281.1 g/mol) .

- Impact : The para-bromine substitution reduces steric hindrance compared to the ortho-substituted target compound. This positional isomer may exhibit higher crystallinity due to symmetrical packing, as seen in crystal structures of related bromobenzyl compounds .

1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic Acid

- Structural Difference : Carboxylic acid group at the 2-position of the imidazole ring.

- Molecular Formula : C₁₁H₉BrN₂O₂ (MW: 281.1 g/mol) .

- Impact : The 2-carboxylic acid isomer likely has a lower pKa than the 4-carboxylic acid derivative due to proximity to the electron-withdrawing bromine, affecting solubility and reactivity. However, this compound is discontinued, suggesting synthetic or stability challenges .

Halogen-Substituted Analogs

1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic Acid

- Structural Difference : Chlorine replaces bromine; phenyl group instead of benzyl.

- Molecular Formula : C₁₀H₇ClN₂O₂ (MW: 222.63 g/mol) .

- Impact : Chlorine’s smaller atomic radius and lower electronegativity reduce steric bulk and lipophilicity (Cl vs. Br: logP difference ~0.5). This analog may exhibit enhanced aqueous solubility but reduced membrane permeability compared to the brominated target compound .

1-(3-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxylic Acid

- Structural Difference : Trifluoromethyl (CF₃) group replaces bromobenzyl.

- Molecular Formula : C₁₁H₇F₃N₂O₂ (MW: 256.18 g/mol) .

- Impact : The CF₃ group is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (lower pKa) and enhancing metabolic stability. This compound’s reduced molecular weight (vs. brominated analogs) may improve bioavailability .

Core Structure Variations

1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole

- Structural Difference : Benzimidazole core replaces imidazole; additional 4-bromophenyl group.

- The dual bromine substitution may amplify halogen bonding interactions in protein targets .

Functional Group Position on Imidazole

4-Hydroxybenzoic Acid–1H-imidazole Adducts

- Structural Difference : Carboxylic acid replaced with hydroxybenzoic acid.

- Impact : Hydrogen bonding via the hydroxyl group alters solubility and crystal packing, as demonstrated in co-crystal structures .

Research Implications

- Synthetic Challenges : The discontinuation of 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid highlights the sensitivity of imidazole derivatives to functional group positioning during synthesis.

- Biological Applications : Bromine’s halogen bonding capability makes the target compound a candidate for enzyme inhibition (e.g., IDO1 inhibitors, as seen in related benzimidazoles ).

- Material Science : Symmetrical analogs (e.g., para-bromobenzyl) may serve as ligands in coordination polymers due to predictable crystal packing .

常见问题

Q. What are the optimal synthetic routes for 1-(2-Bromobenzyl)-1H-imidazole-4-carboxylic acid?

The synthesis typically involves multi-step protocols. For example, starting with o-phenylenediamine, reacting with potassium hydroxide and carbon disulfide to form a benzimidazole-thiol intermediate (1), followed by hydrazine hydrate treatment to introduce hydrazinyl groups (2). Subsequent condensation with aromatic aldehydes/ketones yields target compounds. Characterization via IR (e.g., S-H stretch at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹) and ¹H-NMR (e.g., δ12.31 for S-H protons) is critical .

Q. What spectroscopic techniques confirm the structural integrity of this compound?

- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, imidazole ring vibrations).

- ¹H/¹³C-NMR : Resolves proton environments (e.g., benzyl protons at δ7.2–7.5) and carbon types (aromatic carbons ~125–130 ppm, carbonyl carbons ~170 ppm).

- Mass Spectrometry (ESI-MS) : Validates molecular weight via m/z peaks (e.g., [M+H]⁺ for C₁₁H₁₀BrN₂O₂ at 297.01) .

Q. What safety protocols are essential when handling this compound?

- Use PPE: Lab coats, nitrile gloves, and safety goggles.

- Ventilation: Work in fume hoods to avoid inhalation.

- Waste Disposal: Segregate halogenated waste and use certified disposal services.

- Emergency Measures: Flush eyes with water for 15 minutes if exposed; seek medical attention for ingestion .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. Tools like COMSOL Multiphysics enable virtual screening of solvents, catalysts (e.g., Ru complexes), and temperatures. Machine learning models trained on reaction databases can suggest optimal molar ratios and reduce trial-and-error experimentation .

Q. How to resolve discrepancies in spectroscopic data between synthesized batches?

- Purity Assessment : Use HPLC to detect impurities (>98% purity threshold).

- Advanced NMR : 2D techniques (COSY, HSQC) clarify proton-carbon correlations.

- X-ray Crystallography : Resolves structural ambiguities (e.g., imidazole ring conformation, bromobenzyl orientation) by comparing experimental and simulated diffraction patterns .

Q. What role does X-ray crystallography play in studying molecular interactions of this compound?

Single-crystal X-ray analysis reveals intermolecular interactions (e.g., hydrogen bonds between carboxylic acid groups, π-π stacking of aromatic rings). This data informs supramolecular assembly and co-crystal design for enhanced solubility or stability. CCDC deposition (e.g., 1038591) provides reference for comparative studies .

Q. How can factorial design optimize reaction parameters for higher yields?

A 2³ factorial design evaluates variables:

- Factors : Temperature (60°C vs. 80°C), catalyst loading (5% vs. 10%), solvent polarity (DCM vs. DMF).

- Responses : Yield, purity, reaction time. Statistical analysis (ANOVA) identifies significant interactions (e.g., higher temperature accelerates reaction but may degrade product). Response surface methodology refines optimal conditions .

Q. How do chemical software tools enhance research efficiency for this compound?

- Data Management : Platforms like ChemDraw and ELN (Electronic Lab Notebooks) track synthetic protocols and spectral data.

- Virtual Screening : Molecular docking predicts binding affinity to biological targets (e.g., enzymes inhibited by imidazole derivatives).

- Process Automation : AI-driven systems (e.g., robotic labs) execute repetitive steps (e.g., reflux, extraction) with real-time adjustments based on sensor feedback .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。